2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, also known by various synonyms such as Sandacanol and Bacdanol, is a chemical compound characterized by its complex structure and unique properties. It is primarily a mixture of (E)- and (Z)-isomers and appears as a pale yellow liquid with a strong sandalwood odor, accompanied by a slight rose nuance . The compound has the molecular formula C₁₄H₂₄O and is known for its applications in perfumery and cosmetics due to its aromatic qualities .
The synthesis of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol typically involves the hydrogenation of its corresponding aldehyde precursor. For instance, the compound can be produced from 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-al through hydrogenation in the presence of a ruthenium-phosphine complex catalyst, an amine, and a base . The reaction conditions often include stirring under hydrogen pressure at controlled temperatures to ensure optimal yield and selectivity.
Research indicates that 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol exhibits biological activity that may include potential toxicity to aquatic life. It has been classified as very toxic to aquatic organisms with long-lasting effects . Additionally, it can cause serious eye irritation and skin irritation upon contact .
The synthesis of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol can be achieved through several methods:
Due to its distinctive scent profile, 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is widely used in:
Several compounds share structural similarities with 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Sandalwood Oil | Complex mixture | Natural extract known for its calming aroma; used extensively in aromatherapy. |
4-(2,2,3-trimethylcyclopentene)butanols | Related structure | Variants may have different saturation levels affecting odor profile. |
Camphor | Monoterpene ketone | Known for medicinal properties; distinctively different aroma profile compared to sandalwood notes. |
The unique aspect of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-o is its specific combination of floral and woody notes that make it particularly valuable in fragrance applications compared to other similar compounds.